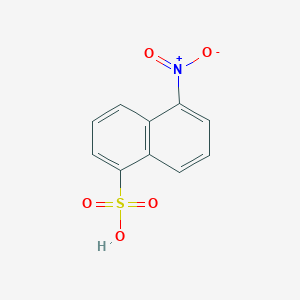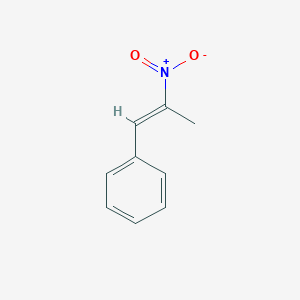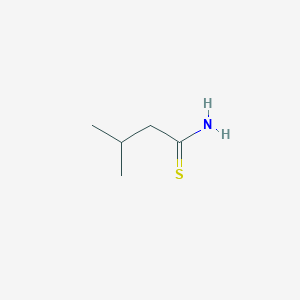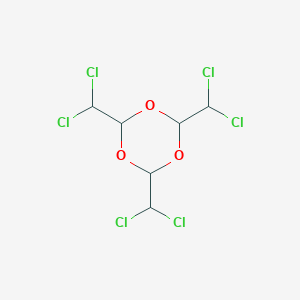
2,4,6-Tris(dichloromethyl)-1,3,5-trioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(dichloromethyl)-1,3,5-trioxane (TCMTB) is a chemical compound that belongs to the class of trioxane derivatives. It is widely used as a biocide and fungicide in various industrial and agricultural applications. TCMTB is known for its broad-spectrum activity against a wide range of microorganisms, including bacteria, fungi, and algae.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane is not fully understood. It is believed to disrupt the cell membrane of microorganisms, leading to cell death. 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane has also been shown to inhibit the activity of certain enzymes in microorganisms, which can lead to their death.
Effets Biochimiques Et Physiologiques
2,4,6-Tris(dichloromethyl)-1,3,5-trioxane has been shown to have toxic effects on humans and animals. It can cause skin and eye irritation, respiratory problems, and liver damage. Long-term exposure to 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane has been linked to an increased risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-Tris(dichloromethyl)-1,3,5-trioxane is a potent biocide and fungicide, making it a useful tool for studying the effects of microorganisms on various materials. However, its toxic effects on humans and animals limit its use in laboratory experiments. Researchers must take precautions to ensure their safety when working with 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane.
Orientations Futures
There are several future directions for research on 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane. One area of interest is the development of safer alternatives to 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane for use as biocides and fungicides. Another area of research is the study of the mechanism of action of 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane to better understand its effects on microorganisms. Additionally, research on the environmental impact of 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane is needed to determine its potential effects on ecosystems.
Méthodes De Synthèse
2,4,6-Tris(dichloromethyl)-1,3,5-trioxane can be synthesized by the reaction of formaldehyde with hexachloroethane in the presence of a catalyst. The reaction yields a mixture of trioxane derivatives, including 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane. The product is then purified by crystallization and recrystallization.
Applications De Recherche Scientifique
2,4,6-Tris(dichloromethyl)-1,3,5-trioxane has been extensively studied for its antimicrobial properties. It has been used as a biocide in various industrial applications, such as water treatment, paper manufacturing, and leather processing. In agriculture, 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane is used as a fungicide to protect crops from fungal infections. It has also been used as a preservative in wood products.
Propriétés
Numéro CAS |
17352-16-8 |
|---|---|
Nom du produit |
2,4,6-Tris(dichloromethyl)-1,3,5-trioxane |
Formule moléculaire |
C6H6Cl6O3 |
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
2,4,6-tris(dichloromethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C6H6Cl6O3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h1-6H |
Clé InChI |
WHRHHWJTZCPFFS-UHFFFAOYSA-N |
SMILES |
C1(OC(OC(O1)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
SMILES canonique |
C1(OC(OC(O1)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
Autres numéros CAS |
17352-16-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



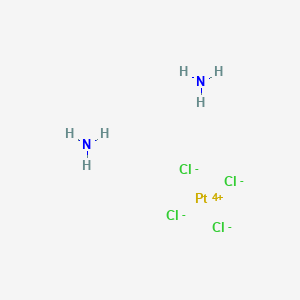
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)
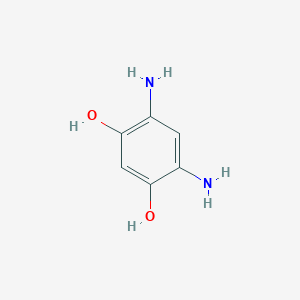
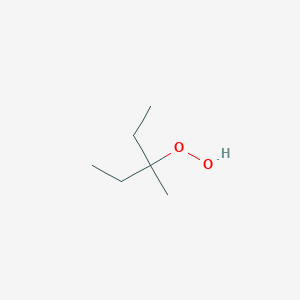
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
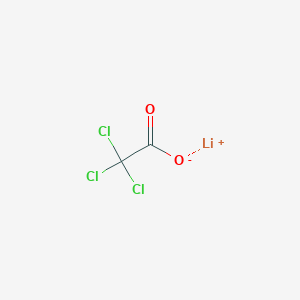
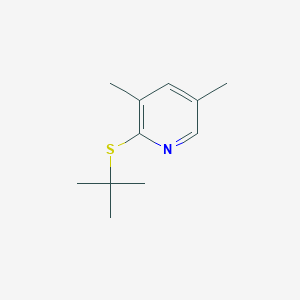
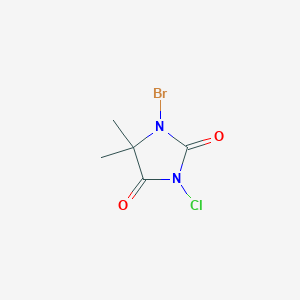

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

